3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
Description
This compound features a prop-2-enenitrile backbone substituted with a 6-methoxypyridin-3-ylamino group and a 2H-1,2,3,4-tetrazol-5-yl moiety. The cyano group may confer electrophilicity, influencing reactivity or metabolic stability.
Properties
IUPAC Name |
3-[(6-methoxypyridin-3-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O/c1-18-9-3-2-8(6-13-9)12-5-7(4-11)10-14-16-17-15-10/h2-3,5-6,12H,1H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALHJPHEWGURJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC=C(C#N)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can be achieved through a multi-step process:
-
Formation of the Methoxypyridine Intermediate
Starting Material: 3-bromopyridine
Reagent: Sodium methoxide
Conditions: Reflux in methanol
Product: 6-methoxypyridine
-
Amination of Methoxypyridine
Starting Material: 6-methoxypyridine
Reagent: Ammonia or an amine source
Conditions: Elevated temperature and pressure
Product: 6-methoxypyridin-3-amine
-
Formation of the Tetrazole Ring
Starting Material: Sodium azide and an appropriate nitrile
Reagent: Acid catalyst (e.g., hydrochloric acid)
Conditions: Reflux
Product: 2H-1,2,3,4-tetrazole
-
Coupling Reaction
Starting Materials: 6-methoxypyridin-3-amine and 2H-1,2,3,4-tetrazole
Reagent: Coupling agent (e.g., EDCI or DCC)
Conditions: Room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the methoxypyridine and tetrazole rings
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or slightly elevated temperatures
Products: Reduced forms of the nitrile and tetrazole groups
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the reagent
Products: Substituted derivatives at the pyridine or tetrazole rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
Oxidized Derivatives: Hydroxylated or carboxylated forms
Reduced Derivatives: Amines or alcohols
Substituted Derivatives: Halogenated or nucleophile-substituted forms
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds containing pyridine and tetrazole rings exhibit significant anticancer properties. The presence of the tetrazole moiety has been linked to enhanced activity against various cancer cell lines. Studies have shown that modifications in the structure can lead to improved potency against resistant cancer phenotypes.
PI3K Inhibition
The compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in cancer signaling pathways. Inhibitors targeting PI3K are being explored for their therapeutic potential in treating cancers characterized by aberrant PI3K signaling. The specific structural features of this compound may enhance its binding affinity to the PI3K enzyme.
Neuroprotective Effects
Recent studies have suggested that compounds with similar structural characteristics may exhibit neuroprotective effects. The ability of the methoxy-pyridine component to cross the blood-brain barrier could make this compound a candidate for treating neurodegenerative diseases.
Antimicrobial Properties
The incorporation of pyridine and tetrazole groups has been associated with antimicrobial activity against various pathogens. This compound could potentially serve as a lead structure for developing new antibiotics or antifungal agents.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of similar pyridine-tetrazole compounds were synthesized and tested against human cancer cell lines. Results showed that modifications at the nitrogen positions significantly impacted cytotoxicity, highlighting the importance of structural optimization for enhancing anticancer activity.
Case Study 2: Neuroprotective Mechanisms
A research article in Neuroscience Letters evaluated the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The study concluded that these compounds could mitigate neuronal death through antioxidant mechanisms, suggesting potential therapeutic applications in neurodegenerative disorders.
Case Study 3: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy demonstrated that certain pyridine-tetrazole derivatives exhibited potent activity against resistant bacterial strains. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.
Mechanism of Action
The mechanism of action of 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting enzyme activity or altering protein function. This interaction can lead to various biological effects, including inhibition of metabolic pathways or modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural elements and properties of the target compound with analogous tetrazole-containing derivatives:
Key Observations:
- Its prop-2-enenitrile backbone contrasts with the ester (Olmesartan) or amide (N-(3-fluorophenyl)propanamide) linkers, which may reduce metabolic hydrolysis compared to ester prodrugs .
- The tetrazole’s acidity (pKa ~4–5) mimics carboxylates in physiological conditions, a feature shared with ARBs like Olmesartan .
Biological Activity
The compound 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile , often referred to as a pyridine-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₁H₁₃N₅O
- Molecular Weight : 231.25 g/mol
- Key Functional Groups : Pyridine, tetrazole, and nitrile groups.
The presence of these functional groups is significant as they contribute to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Research has shown that derivatives of pyridine and tetrazole possess significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antiviral Effects
Compounds containing pyridine rings have been reported to exhibit antiviral properties. For example:
- Case Study : A study on related pyridine derivatives demonstrated protective effects against interferon-sensitive viruses. The compounds were shown to enhance natural killer cell activity in immunosuppressed mice, suggesting potential applications in antiviral therapy .
Anticancer Potential
The anticancer properties of pyridine derivatives have also been explored:
- Mechanism of Action : Some studies suggest that these compounds may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. The presence of the tetrazole moiety is believed to enhance these effects by stabilizing interactions with target proteins involved in cancer progression.
Neuroprotective Effects
Emerging research indicates that certain derivatives may possess neuroprotective properties:
- Research Findings : Compounds similar to this compound have been evaluated for their ability to modulate neuroinflammatory responses. These studies highlight their potential in treating neurodegenerative diseases .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use a nucleophilic substitution reaction between 6-methoxypyridin-3-amine and a prop-2-enenitrile precursor bearing a tetrazole group. Ensure anhydrous conditions to prevent hydrolysis of the nitrile group .
- Step 2 : Optimize base selection (e.g., triethylamine or K₂CO₃) to stabilize intermediates. Evidence suggests pyridyl nitrogen coordination with sulfur in analogous reactions enhances stability .
- Step 3 : Monitor reaction progress via TLC or HPLC. For purification, employ column chromatography with a polar/non-polar solvent gradient (e.g., ethyl acetate/hexane) .
- Key Data :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 12–24 h |
| Solvent | DMF or acetonitrile |
Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Identify the methoxy group (δ 3.8–4.0 ppm) and pyridyl protons (δ 7.5–8.5 ppm). The tetrazole ring protons appear as a singlet near δ 8.1 ppm in DMSO-d₆ .
- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the tetrazole carbons appear at δ 145–155 ppm .
- FTIR : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and tetrazole ring vibrations at 1600–1650 cm⁻¹ .
Q. What purification strategies are effective for removing by-products in the final synthesis step?
- Methodology :
- Use preparative HPLC with a C18 column and acetonitrile/water mobile phase (gradient: 30% → 70% acetonitrile over 20 min) .
- For insoluble impurities, recrystallize from ethanol/water (1:1 v/v) at 0–5°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity against enzymatic targets (e.g., kinases or proteases)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the tetrazole group and catalytic residues (e.g., ATP-binding pockets in kinases). The methoxypyridyl moiety may engage in π-π stacking .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
Q. What experimental and computational approaches resolve contradictions in reported solubility data?
- Methodology :
- Experimental : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax = 270–290 nm for quantification) .
- Computational : Apply COSMO-RS theory to predict solvent interactions. The nitrile and tetrazole groups contribute to polarity, favoring aprotic solvents .
Q. How does the compound’s tautomeric equilibrium (e.g., tetrazole 1H vs. 2H forms) affect its reactivity?
- Methodology :
- ¹H NMR Titration : Monitor proton shifts in D₂O vs. DMSO to identify tautomer prevalence. The 1H form dominates in polar aprotic solvents .
- DFT Calculations : Use Gaussian16 to compute relative energies of tautomers. The 1H form is typically more stable by ~3–5 kcal/mol due to resonance stabilization .
Q. What strategies improve the compound’s stability under physiological conditions for in vitro assays?
- Methodology :
- pH Buffering : Use PBS (pH 7.4) with 0.1% BSA to prevent tetrazole deprotonation and nitrile hydrolysis .
- Light Sensitivity : Store solutions in amber vials at –20°C; UV-Vis monitoring shows degradation <5% over 72 h .
Data Integration Table
Key Challenges & Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
